Isocaffeine
Overview
Description
Isocaffeine is a biochemical compound that falls under the category of nucleoside drugs and nucleotides and their analogues . It is a variant of caffeine, which is a naturally occurring alkaloid found in various plants .
Synthesis Analysis
The synthesis of caffeine involves a sequence of reactions, including three methylation reactions and one nucleosidase reaction, using xanthine as a precursor . The synthesis of labeled caffeine has also been reported .
Molecular Structure Analysis
The molecular structure of caffeine is similar to that of adenosine, allowing it to bind to adenosine receptors on the surface of cells without activating them . The crystal energy landscape of isocaffeine contains only one low-energy structure .
Chemical Reactions Analysis
Caffeine is known to stimulate the central nervous system, increase blood circulation, and respiration . It is mildly bitter in taste . Liquid–liquid extraction (LLE) is a method used to separate compounds like caffeine based on their relative solubilities in two different immiscible liquids .
Physical And Chemical Properties Analysis
Caffeine is a bitter, white crystalline purine, a methylxanthine alkaloid, and is chemically related to the adenine and guanine bases of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) . It is found in the seeds, fruits, nuts, or leaves of a number of plants native to Africa, East Asia, and South America .
Scientific Research Applications
Application in Cancer Research
- Scientific Field : Biomedical Science, specifically Oncology .
- Summary of the Application : Isocaffeine has been studied for its cytotoxicity and genotoxicity towards ovarian cancer cells .
- Methods of Application : The study involved the oxidation of isocaffeine in the presence of TiO2 nanoparticles under ultraviolet (UV) irradiation in different solvents (distilled water, phosphate-buffered saline, and ethanol). The oxidations were studied using ultraviolet-visible spectroscopy, 1H NMR spectroscopy, and electrospray ionization mass spectrometry .
Antioxidant Properties
- Scientific Field : Biochemistry .
- Summary of the Application : Isocaffeine, like caffeine, is believed to have antioxidant effects .
- Methods of Application : Most studies assessing the beneficial effects of caffeine have used pure caffeine. The question arises whether the daily intake of caffeine from food or drink has similar benefits .
- Results or Outcomes : The consumption of caffeine, and by extension isocaffeine, is believed to prevent the occurrence/progression of certain neurodegenerative diseases as well as other medical conditions associated with increased levels of reactive oxygen or nitrogen species .
Metabolic Phenotyping and Liver Function Testing
- Scientific Field : Pharmacology .
- Summary of the Application : Isocaffeine, like caffeine, is used in metabolic phenotyping of cytochrome P450 1A2 (CYP1A2) and liver function testing .
- Methods of Application : The pharmacokinetics of caffeine and its metabolites are studied in human adults. The data set is enriched by meta-data on the characteristics of studied patient cohorts and subjects (e.g., age, body weight, smoking status, health status), the applied interventions (e.g., dosing, substance, route of application), measured pharmacokinetic time-courses, and pharmacokinetic parameters (e.g., clearance, half-life, area under the curve) .
- Results or Outcomes : The data set and analyses provide important resources which could enable more accurate caffeine-based metabolic phenotyping and liver function testing .
Central Nervous System Stimulant
- Scientific Field : Neuropharmacology .
- Summary of the Application : Isocaffeine, like caffeine, is frequently used due to its effect as a central nervous system stimulant .
- Methods of Application : The consumption of foods and drinks that contain isocaffeine (coffee, tea, chocolate, food supplements with plant extracts of Guarana, Mate herba, Cola nuts) is the most common method of application .
- Results or Outcomes : Due to its innocuity, isocaffeine is a safe xanthine alkaloid for human consumption in a wide range of doses .
Future Directions
Caffeine has emerged as a green, expedient, and biodegradable catalyst with high efficiency and applicability . Its role in diverse multicomponent reactions and preparation of its imidazolium salts and further conversion to Nitrogen Heterocyclic Carbene (NHC) ligands and ionic liquids offers new paradigms .
properties
IUPAC Name |
1,3,9-trimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-5-6(10)11(2)8(14)12(3)7(5)13/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHGQDQBBGAPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)N(C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199859 | |
Record name | Isocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isocaffeine | |
CAS RN |
519-32-4 | |
Record name | Isocaffeine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocaffeine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocaffeine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isocaffeine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dihydro-1,3,9-trimethyl-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCAFFEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4HG7T2QGW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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